molecular formula C18H19ClF2N2 B2976565 [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE CAS No. 1351612-55-9

[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE

Cat. No.: B2976565
CAS No.: 1351612-55-9
M. Wt: 336.81
InChI Key: MSCUUGOPNGUFEM-UHFFFAOYSA-N
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Description

[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with an appropriate ketone under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) as a catalyst and is carried out under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce reduced indole compounds.

Mechanism of Action

The mechanism of action of [2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(2-FLUOROPHENYL)METHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2.ClH/c1-12-15(16-10-14(19)6-7-18(16)22-12)8-9-21-11-13-4-2-3-5-17(13)20;/h2-7,10,21-22H,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCUUGOPNGUFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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